N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that amines, which this compound is a derivative of, can interact with their targets through various mechanisms, such as hydrogen bonding, electrostatic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, potentially influencing a wide range of cellular processes .
Pharmacokinetics
Similar compounds are known to exhibit diverse pharmacokinetic profiles, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to induce a variety of biological responses, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with ethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)glycine
- N-(2-aminoethyl)-1-aziridineethanamine
Uniqueness
N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-1-2-7-5(11)4-8-3-9-10-4/h3H,1-2,6H2,(H,7,11)(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQCYDFPLQULCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=O)NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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